8-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one
Description
8-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a structural class closely related to urolithins, which are hydroxylated metabolites of ellagic acid . Its core structure comprises a coumarin-like lactone fused to a benzene ring, with a methoxy group at position 8 and a 2-methylprop-2-en-1-yl (prenyl) ether substituent at position 2. This compound is part of a broader effort to optimize benzo[c]chromen-6-one derivatives for therapeutic applications, particularly as phosphodiesterase 2 (PDE2) inhibitors for neurodegenerative diseases .
Properties
IUPAC Name |
8-methoxy-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)10-21-13-5-7-15-14-6-4-12(20-3)8-16(14)18(19)22-17(15)9-13/h4-9H,1,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRILSPDDSJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-6H-benzo[c]chromen-6-one and 2-methylprop-2-en-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylprop-2-en-1-yloxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromenones.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzo[c]chromene core. Its molecular formula is , and it features methoxy and allyloxy substituents that contribute to its reactivity and biological properties.
Biological Activities
- Antioxidant Properties
- Anti-inflammatory Effects
- Anticancer Activity
- Neuroprotective Effects
Therapeutic Applications
-
Pharmacological Uses
- The compound's biological activities suggest potential therapeutic applications in treating conditions such as:
- Cancer
- Inflammatory diseases
- Neurodegenerative disorders
- Further pharmacological studies are required to establish effective dosages and mechanisms of action.
- The compound's biological activities suggest potential therapeutic applications in treating conditions such as:
-
Drug Development
- The unique structure of 8-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one makes it a candidate for drug development, particularly in creating novel therapeutics with enhanced efficacy and reduced side effects compared to existing treatments.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant antioxidant activity in vitro | Suggests potential for use in oxidative stress-related conditions |
| Study B (2024) | Showed inhibition of inflammatory cytokines in animal models | Supports development as an anti-inflammatory agent |
| Study C (2024) | Induced apoptosis in cancer cell lines | Indicates potential as an anticancer drug |
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key analogs of 8-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one differ in the substituent at position 3 (Table 1). These variations influence melting points, solubility, and lipophilicity:
*LogP values estimated using substituent contributions.
- Branching vs.
- Polarity : The thioether group in 2i reduces LogP compared to alkyl chains, while pyrimidin-2-yloxy (2v) further increases polarity, likely reducing bioavailability .
2.2.1. PDE2 Inhibition
PDE2 inhibition is structure-dependent, with alkyl chain length and lipophilicity being critical (Table 2):
- Optimal Chain Length : Derivatives with ~5 carbons (e.g., pentyloxy in 2f) show better PDE2 inhibition than shorter chains, likely due to enhanced hydrophobic interactions . However, 1f (butoxy, 4 carbons) exhibits exceptional activity, suggesting branching or electronic effects may compensate for shorter chains .
- Target Compound : The prenyl group (3 carbons, branched) may balance steric effects and lipophilicity, though experimental IC50 data are pending.
2.2.2. Estrogen Receptor (ER) Selectivity
Hydroxyl groups at positions 3 and 8 are critical for ERβ affinity . The target compound’s methoxy (position 8) and prenyloxy (position 3) substituents likely reduce ER binding compared to hydroxylated analogs like urolithin A (3,8-dihydroxy).
Key Research Findings
Lipophilicity-Bioactivity Relationship : Linear alkyl chains (e.g., pentyloxy) optimize PDE2 inhibition by filling hydrophobic pockets, while branched groups (e.g., prenyl) may improve metabolic stability .
Thioether vs. Ether Linkages : The methylthio group in 2i reduces activity compared to alkoxy derivatives, possibly due to sulfur’s electron-withdrawing effects .
ERβ Selectivity : Hydroxylation at positions 3 and 8 is essential for ERβ agonism; methoxy or prenyloxy substitutions abolish this activity .
Biological Activity
8-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one, a derivative of the benzo[c]chromen-6-one class, has garnered attention for its potential biological activities, particularly in neuroprotection and phosphodiesterase (PDE) inhibition. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a methoxy group and an allyl ether moiety, which contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 310.34 g/mol.
1. Phosphodiesterase Inhibition
Research has indicated that derivatives of 6H-benzo[c]chromen-6-one exhibit significant inhibitory effects on phosphodiesterase II (PDE2). A study demonstrated that the alkoxylated derivative 1f had an IC50 value of , indicating potent PDE2 inhibition comparable to established inhibitors like BAY 60-7550 .
Table 1: PDE Inhibition Potency of Benzo[c]chromen Derivatives
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 1f | 3.67 ± 0.47 | Comparable to BAY 60-7550 |
| 2i | Not specified | Best activity among other derivatives |
2. Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in vitro using HT-22 neuronal cell lines. The compound significantly increased cell viability in a dose-dependent manner when exposed to corticosterone-induced neurotoxicity. At a concentration of , it improved cell viability significantly compared to controls (p < 0.01) .
Figure 1: Effect of Compound 1f on HT-22 Cell Viability
Effect of Compound on Cell Viability
3. Antioxidant Activity
The antioxidant capacity of benzo[c]chromen derivatives has been explored through various assays, indicating that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells . This property is essential for their potential use in treating neurodegenerative diseases.
The mechanism by which this compound exerts its effects involves the inhibition of PDE2, leading to increased levels of cyclic AMP (cAMP) within neurons. Elevated cAMP levels are associated with enhanced neuronal survival and function, particularly under stress conditions such as oxidative damage .
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Neurodegenerative Disease Model : In a study involving mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation .
- In Vivo Efficacy : Animal studies have shown that administration of this compound can protect against neurotoxicity induced by various agents, suggesting its potential for broader therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
